molecular formula C14H16N2O2 B12884555 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone CAS No. 91480-86-3

1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B12884555
CAS No.: 91480-86-3
M. Wt: 244.29 g/mol
InChI Key: QMNQJBOTFXZHDC-UHFFFAOYSA-N
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Description

1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is a pyrrole-based compound featuring a substituted aromatic ring system. Its structure includes:

  • A pyrrole core with amino (NH₂) and methyl (CH₃) groups at positions 4 and 2, respectively.
  • A 3-methoxyphenyl substituent at position 5, contributing electron-donating effects via the methoxy (-OCH₃) group.
  • An ethanone moiety (acetyl group) at position 3, enhancing polarity and enabling further functionalization.

Below, we compare it with structurally similar compounds to highlight key differences in electronic effects, synthetic routes, and applications.

Properties

CAS No.

91480-86-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C14H16N2O2/c1-8-12(9(2)17)13(15)14(16-8)10-5-4-6-11(7-10)18-3/h4-7,16H,15H2,1-3H3

InChI Key

QMNQJBOTFXZHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)N)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic system undergo oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the acetyl group to carboxylic acid derivatives at 60–80°C.

  • Ozone (O₃) selectively cleaves the pyrrole ring’s conjugated double bonds, yielding fragmented aldehydes.

Reaction ConditionsReagentsProductsYield (%)Reference
0.1M H₂SO₄, 70°CKMnO₄Oxo-pyrrole carboxylic acid65–72
CH₂Cl₂, −78°CO₃3-Methoxybenzaldehyde58

Reduction Reactions

The ketone and amino groups participate in reduction:

  • Sodium borohydride (NaBH₄) reduces the acetyl group to a secondary alcohol in ethanol at 25°C.

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to pyrrolidine under 50 psi H₂.

SubstrateReagentsProductsSelectivity
Ethanone derivativeNaBH₄/EtOH1-(4-Amino-pyrrol)ethanol>90%
Ethanone derivativeH₂ (50 psi)/Pd-CTetrahydro-pyrrole78%

Condensation Reactions

The amino group facilitates Schiff base formation:

  • Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imines (λₘₐₓ = 410 nm) .

  • Pyruvic acid condensation under acidic conditions generates fused heterocycles via Paal-Knorr-type mechanisms .

Key Mechanistic Steps :

  • Imine formation between –NH₂ and aldehyde .

  • Cyclization via nucleophilic attack on the ketone .

  • Aromatization through dehydration (DFT studies confirm exothermic ΔG = −28.6 kcal/mol) .

Electrophilic Substitution

The pyrrole ring undergoes regioselective substitutions:

  • Nitration (HNO₃/H₂SO₄) occurs at the C5 position (72% yield) .

  • Sulfonation (SO₃/H₂SO₄) favors the C3 position due to methoxy group directing effects .

ElectrophilePositionProduct StructureYield (%)
NO₂⁺C55-Nitro-pyrrole derivative72
SO₃H⁺C33-Sulfo-pyrrole derivative65

Stability Under Physiological Conditions

  • Hydrolysis : The acetyl group slowly hydrolyzes in pH 7.4 buffer (t₁/₂ = 12 hr) .

  • Photodegradation : UV light (254 nm) decomposes 85% of the compound in 6 hr via radical pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone has been investigated for several therapeutic applications:

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that similar pyrrole-based compounds can inhibit cell proliferation in various cancer cell lines, suggesting that 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone may also possess such activity due to its structural similarity to known anticancer agents .

2. Neuroprotective Effects
The compound has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions such as Alzheimer's disease and other forms of dementia . Research on related compounds indicates potential mechanisms involving the inhibition of neuroinflammation and oxidative stress .

3. Anti-inflammatory Properties
Studies have suggested that compounds with similar structures can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The presence of the amino group in 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is hypothesized to contribute to these effects by interacting with inflammatory pathways .

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives and evaluated their cytotoxicity against human liver cancer cells. The findings indicated that certain substitutions on the pyrrole ring significantly enhanced anticancer activity, suggesting a promising avenue for further exploration with 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone derivatives .

Case Study 2: Neuroprotective Effects
A study assessing the neuroprotective properties of various pyrrole derivatives found that compounds similar to 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone could reduce neuronal apoptosis in models of neurodegeneration. The mechanism involved modulation of signaling pathways associated with neuronal survival .

Mechanism of Action

The mechanism by which 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For example, it may act as a competitive inhibitor for certain enzymes, blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups enhance solubility in polar media, while halogens (F, Cl) increase lipophilicity and metabolic stability .
  • Core Heterocycle : Pyrrole derivatives (e.g., target compound) exhibit different electronic environments compared to indole-based analogs (e.g., JWH-250), affecting receptor binding .

Biological Activity

1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone, with a CAS number of 91480-86-3, is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various therapeutic effects, particularly in oncology and anti-inflammatory applications.

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • Purity : Typically available at 96% purity or higher .

Research indicates that compounds similar to 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone may exert their biological effects through multiple mechanisms, including:

  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrole-based compounds. For instance:

  • In Vitro Studies : Compounds similar to 1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values often in the low micromolar range (0.08–12.07 mM) depending on the specific structural modifications .
CompoundCell LineIC50 (μM)
Compound AHeLa5.33
Compound BMCF-73.67
Compound CHCT1162.28

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties:

  • Cytokine Inhibition : Similar derivatives have shown efficacy in inhibiting pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro, indicating a possible role in treating inflammatory diseases .
CompoundCytokine Inhibition (%)Concentration (μM)
Compound DTNF-alpha (97.7%)10
Compound EIL-6 (32%)0.283

Case Studies

A notable study explored the synthesis and biological evaluation of pyrrole derivatives where the target compound was assessed for its anticancer effects. The results indicated that modifications to the methoxy and amino groups significantly influenced biological activity, enhancing potency against specific cancer types .

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentRoleExample Quantity
3-MethoxybenzaldehydeAldehyde substrate1.1 g
AcetylacetoneKetone component1.0 g
Ammonium acetateNitrogen source1.5 mmol
PiperidineCatalyst0.05 ml
EthanolSolvent5 ml

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • IR Spectroscopy : Look for key stretches:
    • C=O (1645–1650 cm⁻¹) .
    • N–H (3300–3500 cm⁻¹) from the amino group.
  • ¹H NMR : Assign signals based on substitution:
    • Methyl groups: δ 2.04–2.43 ppm (singlet, 3H).
    • Aromatic protons: δ 6.57–7.38 ppm (splitting depends on substitution pattern) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z ~284 for C₁₅H₁₆N₂O₂).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound, and what contradictions arise in exchange-correlation functional selection?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is commonly used. However:

  • Exact Exchange Controversy : Pure gradient-corrected functionals underestimate thermochemical properties (e.g., atomization energies). Inclusion of 15–20% exact exchange improves accuracy (average error <3 kcal/mol) but increases computational cost .
  • Key Parameters :
    • HOMO-LUMO gap: Predicts reactivity (narrow gaps favor electrophilic substitution).
    • Charge distribution: Methoxy groups donate electron density, stabilizing the pyrrole ring.

Q. Table 2: DFT Performance Comparison

FunctionalAvg. Error (kcal/mol)Computational Cost
B3LYP2.4Moderate
PBE (pure gradient)5.1Low
M06-2X2.1High

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved using software like SHELX or ORTEP?

Methodological Answer:

  • Challenges :
    • Disorder in methoxy or methyl groups due to free rotation.
    • Weak diffraction from light atoms (C, N, O).
  • Solutions :
    • SHELXL Refinement : Use restraints for isotropic displacement parameters of disordered groups .
    • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty .
    • Twinned Data : Apply HKLF5 format in SHELXL for multi-component datasets .

Q. Example Refinement Metrics :

  • R-factor: <5% for high-resolution (<1.0 Å) data.
  • Residual density: <0.3 eÅ⁻³.

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and computational studies?

Methodological Answer:

  • In Vitro vs. DFT Discrepancies :
    • False Positives : Computational models may overestimate binding affinity due to rigid receptor assumptions.
    • Solvent Effects : Include implicit solvation (e.g., PCM model) in DFT to mimic physiological conditions.
  • Validation Steps :
    • Dose-Response Assays : Confirm IC₅₀ values across multiple replicates.
    • MD Simulations : Assess dynamic interactions over 100+ ns trajectories.
    • SAR Analysis : Compare substituent effects (e.g., 3-methoxy vs. 4-methoxy) on activity .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles (amine groups may cause irritation).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Quench reaction mixtures with dilute HCl before disposal .

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